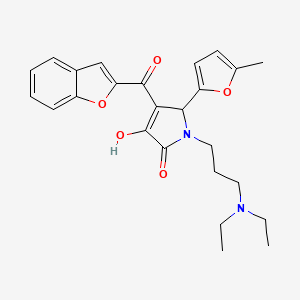
4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a novel derivative within the benzofuran class, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its biological activity, focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N2O5, with a molecular weight of 434.5 g/mol. The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, research indicates that derivatives of benzofuran exhibit significant antiproliferative effects against human cancer cell lines, outperforming standard chemotherapeutics like Combretastatin-A4 (CA-4) in certain cases .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| CA-4 | HAAEC | 10 | |
| 4-(Benzofuran derivative) | MCF-7 (Breast cancer) | 0.5 | |
| 4-(Benzofuran derivative) | HeLa (Cervical cancer) | 0.8 |
Antibacterial and Antifungal Activity
The compound's antibacterial and antifungal properties have also been explored. Benzofuran derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6 mg/ml | |
| Escherichia coli | 8 mg/ml | |
| Candida albicans | 10 mg/ml |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, it has been noted that compounds with similar structures act as antagonists at histamine receptors, which play a crucial role in various physiological processes, including inflammation and immune responses . Additionally, molecular docking studies suggest that the compound may inhibit tubulin polymerization, thereby preventing cancer cell division .
Case Studies
In a recent case study involving a series of benzofuran derivatives, researchers synthesized and tested several analogs for their biological activity. One notable finding was that modifications at specific positions on the benzofuran ring significantly altered the potency against cancer cell lines and microbial strains. This highlights the importance of structural optimization in drug development .
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-4-26(5-2)13-8-14-27-22(19-12-11-16(3)31-19)21(24(29)25(27)30)23(28)20-15-17-9-6-7-10-18(17)32-20/h6-7,9-12,15,22,29H,4-5,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDTYEPHROARSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














